2-(2-Bromophenoxy)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-(2-bromophenoxy)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)10(11(13)14)15-9-6-4-3-5-8(9)12/h3-7,10H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJXREVQQNJVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 2 Bromophenoxy 3 Methylbutanoic Acid and Its Congeners
Strategies for Phenoxy Ether Linkage Formation
The formation of the aryl ether bond between the 2-bromophenol (B46759) and the 3-methylbutanoic acid backbone is a critical step in the synthesis of the target molecule. Several methodologies have been developed for this purpose, ranging from classical nucleophilic aromatic substitution to modern metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches
The Williamson ether synthesis stands as a foundational method for the formation of the phenoxy ether linkage. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic carbon on a 3-methylbutanoic acid derivative. Typically, a derivative such as ethyl 2-bromo-3-methylbutanoate is used as the electrophile.
The reaction is generally conducted in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the sodium or potassium salt of 2-bromophenoxide in situ. A variety of solvents can be employed, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) being common choices. wikipedia.org The reaction temperature typically ranges from 50 to 100 °C, with reaction times varying from 1 to 8 hours. wikipedia.org While yields can be moderate to good (50-95% in laboratory settings), the reaction conditions often require careful optimization to minimize side reactions. wikipedia.org
A typical reaction scheme is as follows:
2-Bromophenol + Ethyl 2-bromo-3-methylbutanoate + Base (e.g., K₂CO₃) → Ethyl 2-(2-bromophenoxy)-3-methylbutanoate + Salt + H₂O
The resulting ester can then be hydrolyzed to afford the desired 2-(2-bromophenoxy)-3-methylbutanoic acid.
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromophenol, Ethyl 2-bromo-3-methylbutanoate | K₂CO₃ | Acetonitrile | 80 | 6 | Data not available |
| 2-Bromophenol, Ethyl 2-bromo-3-methylbutanoate | NaH | DMF | 60 | 4 | Data not available |
Copper- or Palladium-Catalyzed Aryl Ether Syntheses
Modern cross-coupling reactions, particularly those catalyzed by copper (Ullmann condensation) and palladium (Buchwald-Hartwig O-arylation), offer powerful alternatives for the formation of the aryl ether linkage, often with milder reaction conditions and broader substrate scope.
The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. mdpi.com More contemporary protocols utilize catalytic amounts of a copper salt (e.g., CuI) with a ligand to facilitate the reaction under milder conditions. mdpi.com For the synthesis of this compound, this would involve the coupling of 2-bromophenol with a suitable 2-halo-3-methylbutanoic acid derivative. The reaction is typically carried out in a high-boiling polar solvent like DMF or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as cesium carbonate or potassium phosphate.
The Buchwald-Hartwig O-arylation has emerged as a highly versatile method for the formation of C-O bonds. wuxiapptec.comorganic-chemistry.org This palladium-catalyzed reaction couples an aryl halide or triflate with an alcohol. In the context of synthesizing the target molecule, this could involve the reaction of 2-bromophenol with an ester of 2-bromo-3-methylbutanoic acid. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos). A variety of bases and solvents can be employed, with common choices including sodium tert-butoxide (NaOtBu) or cesium carbonate as the base and toluene (B28343) or dioxane as the solvent. wuxiapptec.com Reaction temperatures generally range from room temperature to around 100 °C. wuxiapptec.com
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Ullmann Condensation | CuI | L-Proline | K₂CO₃ | DMSO | 110 | Data not available |
| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | Data not available |
Note: While these methods are generally applicable, specific examples with yields for the synthesis of this compound are not detailed in the available literature.
Functionalization and Derivatization at the α-Carbon of the Butanoic Acid Moiety
The α-carbon of the butanoic acid portion of the molecule is a key site for functionalization, allowing for the introduction of various substituents and, crucially, the control of stereochemistry.
Regioselective Bromination and Halogen Exchange Reactions
The introduction of a bromine atom at the α-position of the 3-methylbutanoic acid moiety is a critical step for subsequent etherification. The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-bromination of carboxylic acids. nrochemistry.comuomustansiriyah.edu.iqwikipedia.orgbyjus.com This reaction involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. nrochemistry.comuomustansiriyah.edu.iqwikipedia.orgbyjus.com
The reaction proceeds via the formation of an acyl bromide, which then enolizes. The enol subsequently reacts with bromine to afford the α-bromo acyl bromide, which is then hydrolyzed during workup to yield the α-bromo carboxylic acid. nrochemistry.comwikipedia.org The reaction is highly regioselective for the α-position.
For the synthesis of the precursor to the target molecule, 3-methylbutanoic acid would be subjected to HVZ conditions:
3-Methylbutanoic acid + Br₂ / PBr₃ (cat.) → 2-Bromo-3-methylbutanoic acid
The resulting 2-bromo-3-methylbutanoic acid can then be esterified and used in the etherification step. It is important to note that the HVZ reaction is performed under harsh conditions, which may not be compatible with sensitive functional groups. nrochemistry.com
| Substrate | Reagents | Conditions | Yield (%) |
| 3-Methylbutanoic acid | Br₂, P (red) | Neat, reflux | Data not available |
| Cyclobutanecarboxylic acid | Br₂, SOCl₂, P (red) | Reflux, then butanol quench | 85 (for the ester) nrochemistry.com |
Halogen exchange reactions can also be employed to introduce other halogens at the α-position if needed, though bromination is most common for subsequent coupling reactions.
Chiral Auxiliary-Mediated Asymmetric Synthesis of this compound
To obtain enantiomerically pure this compound, asymmetric synthesis strategies are employed. One of the most reliable methods involves the use of chiral auxiliaries. Evans' oxazolidinone auxiliaries are widely used for this purpose. wikipedia.orgsantiago-lab.comresearchgate.net
The general strategy involves the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, with 2-(2-bromophenoxy)acetyl chloride. The resulting N-acyloxazolidinone can then be deprotonated at the α-carbon with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate can then be alkylated with an appropriate electrophile, such as methyl iodide, in a highly diastereoselective manner. The stereochemical outcome is directed by the steric bulk of the chiral auxiliary.
After the alkylation step, the chiral auxiliary can be cleaved under mild conditions, for instance, using lithium hydroperoxide, to yield the desired enantiomerically enriched carboxylic acid and recover the auxiliary. bath.ac.uk
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | Methyl Iodide | LDA | >95:5 |
| Polymer-supported Evans' auxiliary | Various alkyl halides | LHMDS | Data not available bath.ac.uk |
Note: The data in this table represents typical diastereoselectivities achieved with Evans auxiliaries in similar alkylation reactions. Specific data for the synthesis of this compound was not available.
Enzymatic and Biocatalytic Approaches for Enantioselective Synthesis
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. nih.govfao.orgnih.gov For the preparation of enantiomerically pure this compound, enzymatic kinetic resolution of the racemic acid or its ester is a viable approach.
Lipases are commonly used enzymes for the kinetic resolution of racemic carboxylic acids and esters. polimi.itnih.govmdpi.com The enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For example, racemic ethyl 2-(2-bromophenoxy)-3-methylbutanoate could be treated with a lipase (B570770), such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution. The lipase would preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, which can then be separated from the unreacted ester enantiomer.
Alternatively, enzymatic transesterification can be employed. In this case, the racemic acid is reacted with an alcohol in the presence of a lipase, which will selectively esterify one enantiomer.
| Enzyme | Substrate | Reaction Type | Enantiomeric Excess (ee) |
| Candida antarctica Lipase B (CAL-B) | Racemic 2-aryloxypropanoate | Hydrolysis | >95% |
| Pseudomonas cepacia Lipase | Racemic alcohol precursor | O-Acylation | >99% polimi.it |
| Amano Lipase PS-C II | Racemic alcohol | Kinetic Resolution | 99.6% nih.gov |
Note: The data presented is for analogous enzymatic resolutions of related compounds, highlighting the potential of this method. Specific data for the target molecule is not available in the searched literature.
Strategic Introduction and Manipulation of the Bromophenyl Substituent
The construction of the bromophenyl ether moiety is a critical aspect of synthesizing this compound. Chemists have developed several sophisticated methods to achieve this, primarily categorized into direct bromination of a pre-existing aryl ring or building the aryl ring through cross-coupling reactions.
Direct Aryl Bromination Methodologies
Direct electrophilic aromatic substitution is a fundamental strategy for introducing a bromine atom onto the phenyl ring of a phenoxyalkanoic acid precursor. The success of this approach hinges on the regioselectivity of the reaction, which is dictated by the electronic nature of the substituents already present on the aromatic ring. The ether oxygen of the phenoxy group is an ortho-, para-directing activator, while the alkylbutanoic acid side chain has a weaker deactivating effect.
Common brominating agents used for this purpose include molecular bromine (Br₂), often in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS). nih.gov The choice of solvent and reaction conditions is crucial to control the reaction and minimize the formation of undesired isomers or polybrominated products. For instance, the bromination of 3-hydroxybenzonitrile with NBS yields a mixture of products, demonstrating the competitive nature of substitution at different positions. nih.gov In the context of a 2-phenoxy-3-methylbutanoic acid precursor, the primary product of electrophilic bromination would be the para-bromo isomer due to sterics, with the ortho-bromo isomer (the desired product) often forming as a minor component. Therefore, achieving high selectivity for the ortho position can be challenging and may require more advanced directing group strategies or separation of the resulting isomers.
Research into the regioselective bromination of aromatic compounds has shown that reaction conditions can be tuned to favor specific isomers. For example, the bromination of 3-methoxybenzaldehyde (B106831) yields exclusively the 2-bromo-5-methoxybenzaldehyde (B1267466) product, highlighting the powerful directing effect of the methoxy (B1213986) group. nih.gov This principle is central to designing a synthesis where direct bromination is a viable step.
Table 1: Examples of Electrophilic Aromatic Bromination Conditions
| Substrate | Brominating Agent | Solvent | Conditions | Major Product(s) | Yield | Reference |
| 3-Hydroxybenzonitrile | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp, overnight | 2-bromo-5-hydroxybenzonitrile | 73% | nih.gov |
| 3-Methoxybenzaldehyde | Bromine (Br₂) | Not specified | Not specified | 2-bromo-5-methoxybenzaldehyde | 81% | nih.gov |
| p-Bromoacetophenone | Bromine (Br₂) | Glacial Acetic Acid | <20°C | p-Bromophenacyl bromide | 69-72% | orgsyn.org |
| Acetophenone | Bromine (Br₂) / AlCl₃ | Anhydrous Ether | Ice bath | Phenacyl bromide | High | orgsyn.org |
This table is generated based on data from referenced studies and illustrates general conditions for electrophilic bromination of various aromatic compounds.
Cross-Coupling Strategies for Aryl Ring Construction (e.g., Suzuki-Miyaura coupling involving bromophenyl precursors)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile alternative for forming the C-C bond that constitutes the core of the aryl ring structure. researchgate.net This approach offers superior control over regiochemistry compared to direct bromination. A typical strategy involves coupling an aryl boronic acid with an aryl halide. For the synthesis of congeners of this compound, one could envision coupling a (2-bromophenyl)boronic acid derivative with a suitable phenol (B47542) precursor, or more commonly, coupling 2-bromophenol with a boronic acid derivative of the butanoic acid side chain.
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules. chemrxiv.org The catalytic system typically consists of a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base.
A relevant example is the large-scale synthesis of (S)-3-(4-Bromophenyl)butanoic acid, a structural analog. This synthesis utilized a rhodium-catalyzed asymmetric 1,4-addition of (4-bromophenyl)boronic acid to an unsaturated ester, which is a related type of cross-coupling that forms a key C-C bond. orgsyn.org This demonstrates the industrial applicability of using arylboronic acids to construct complex substituted alkanoic acids.
Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions
| Aryl Halide/Electrophile | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux, 4h | Not specified | organic-chemistry.org |
| 6-chloro-5H-benzo[a]phenothiazin-5-one | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110°C, 7-8h | Not specified | acs.org |
| Aryl Halides | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Not specified | 68-93% | chemrxiv.org |
This table is generated from data in the referenced studies to show typical parameters for Suzuki-Miyaura reactions.
Sustainable and Green Chemistry Considerations in the Synthesis of this compound Analogues
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound and its congeners, many of which are related to agrochemicals. orgsyn.orgdigitellinc.com The focus is on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency.
For cross-coupling reactions like the Suzuki-Miyaura coupling, significant progress has been made in developing more sustainable protocols. This includes the replacement of traditional organic solvents with "greener" alternatives. For example, tert-amyl alcohol has been successfully used as a benign solvent for nickel-catalyzed Suzuki-Miyaura couplings. nih.gov Even more sustainably, reactions have been developed that proceed in water, often using surfactants to create micellar environments that facilitate the reaction of poorly soluble organic substrates. rsc.orgrsc.org Some protocols have achieved ligand-free conditions in aqueous media, such as using a water extract of banana, which dramatically reduces cost and environmental impact. rsc.org
The choice of catalyst is another key consideration. While palladium is highly effective, it is a precious and costly metal. Research has focused on using more abundant and less expensive metals like nickel, which has been shown to be an effective catalyst for Suzuki-Miyaura reactions in green solvents. nih.gov
Solvent-free, or neat, reactions represent another frontier in green synthesis. rsc.org By mixing reagents directly, sometimes with gentle heating, the need for any solvent is eliminated, which drastically reduces waste and simplifies purification. While not always feasible, this approach is ideal from a green chemistry perspective. The development of processes that reduce the number of synthetic steps, avoid intermediate purifications, and use catalytic rather than stoichiometric reagents are all central tenets of creating more sustainable pathways for the synthesis of fine chemicals and pharmaceuticals. mdpi.comgoogle.com
Table 3: Green Chemistry Approaches in Suzuki-Miyaura Couplings
| Approach | Catalyst | Solvent | Key Advantage | Reference |
| Nickel Catalysis | NiCl₂(PCy₃)₂ | tert-Amyl alcohol | Use of inexpensive metal, green solvent | nih.gov |
| Ligand-Free | Palladium acetate | Water Extract of Banana (WEB) | No ligand, no organic solvent, room temp | rsc.org |
| Micellar Catalysis | Not specified | Water with surfactant | Avoids organic solvents, mild conditions | rsc.org |
| Phenol Derivatives | Palladium complexes | Not specified | Uses abundant, benign phenol precursors instead of halides | mdpi.comresearchgate.net |
This table summarizes various green chemistry strategies applied to Suzuki-Miyaura cross-coupling reactions based on referenced literature.
Chemical Reactivity and Mechanistic Transformations of 2 2 Bromophenoxy 3 Methylbutanoic Acid Derivatives
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, offering numerous pathways for modification. For 2-(2-bromophenoxy)-3-methylbutanoic acid, this functionality serves as a handle for creating esters and amides, undergoing decarboxylation, and participating in cyclization reactions to form heterocyclic systems.
The most fundamental transformations of the carboxylic acid group are esterification and amidation. These reactions are crucial for creating derivatives with modified solubility, polarity, and biological activity.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with the alcohol. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). For instance, reaction with methanol (B129727) under acidic conditions yields methyl 2-(2-bromophenoxy)-3-methylbutanoate.
Amidation: Direct amidation of carboxylic acids with amines requires high temperatures and is often inefficient. mdpi.com Therefore, similar to esterification, the carboxylic acid is typically activated first. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine leads to the formation of the corresponding amide derivative. These reactions are generally high-yielding and tolerate a wide range of functional groups. mdpi.com
Table 1: Synthesis of Ester and Amide Derivatives
| Reactant | Reagent(s) | Product Name |
|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 2-(2-bromophenoxy)-3-methylbutanoate |
| This compound | 1. SOCl₂, 2. Ethanol | Ethyl 2-(2-bromophenoxy)-3-methylbutanoate |
| This compound | Benzylamine, HATU, DIPEA | N-benzyl-2-(2-bromophenoxy)-3-methylbutanamide |
| This compound | Morpholine, EDC, HOBt | 4-(2-(2-Bromophenoxy)-3-methylbutanoyl)morpholine |
Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for simple alkanoic acids. However, specific functionalization can facilitate this process. For derivatives of this compound, oxidative decarboxylation methods are most relevant. For example, the Barton decarboxylation involves converting the carboxylic acid to a thiohydroxamate ester, followed by radical-induced cleavage.
Another pathway involves α-keto acid derivatives. If the α-carbon were oxidized to a ketone, the resulting α-keto acid could undergo decarboxylation, a key step in many biosynthetic pathways. nih.gov For instance, pyruvate (B1213749) decarboxylase-like enzymes catalyze the decarboxylation of various α-keto acid substrates. nih.gov While not a direct reaction of the parent acid, it highlights a potential synthetic route where the carboxyl group is removed to yield 1-bromo-2-(1-methylethoxy)benzene. Catalytic decarboxylation on metal surfaces like palladium is another potential, though synthetically less common, pathway that proceeds through surface-bound intermediates. researchgate.net
The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic structures, particularly lactones. Under acidic or dehydrating conditions, the carboxylic acid can react with the phenoxy ether linkage, though this is generally unfavorable.
A more synthetically viable route involves modifications that activate one of the positions for cyclization. For example, if the aryl bromine is replaced with a hydroxyl group (via a reaction like the Buchwald-Hartwig amination followed by hydrolysis), an intramolecular esterification (lactonization) can be induced. This would lead to the formation of a dibenzo[b,e] chemistrysteps.comlibretexts.orgdioxepinone derivative.
Alternatively, reactions that proceed via a cross-coupling followed by cyclization are powerful. For example, a Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an intramolecular cyclization of the carboxylic acid onto the newly installed alkyne, can lead to complex fused ring systems. researchgate.net
Reactivity at the Aryl Bromine Atom
The bromine atom attached to the phenyl ring is a versatile functional handle, enabling transformations that are central to modern organic synthesis, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
For SNAr to occur readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. libretexts.org
In the case of this compound, the ether and alkyl substituents are not strong electron-withdrawing groups. Therefore, the aromatic ring is not sufficiently activated for a standard SNAr reaction under mild conditions. To achieve substitution, harsh conditions or very strong nucleophiles (like sodium amide, NaNH₂) would be required. Such conditions often favor an elimination-addition mechanism, which proceeds through a highly reactive "benzyne" intermediate. chemistrysteps.com This pathway can lead to a mixture of products, as the incoming nucleophile can add to either end of the benzyne (B1209423) triple bond.
The aryl bromide in this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a disubstituted alkyne. beilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues like the homocoupling of alkynes. nih.govorganic-chemistry.org This reaction would transform this compound into a 2-(2-(alkynyl)phenoxy)-3-methylbutanoic acid derivative, a valuable building block for more complex molecules. researchgate.net
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond at the site of the bromine, resulting in a substituted alkene. This provides a route to introduce vinyl groups or more complex unsaturated side chains onto the aromatic ring.
Table 2: Potential Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 2-(2-(Phenylethynyl)phenoxy)-3-methylbutanoic acid |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-Styrylphenoxy)-3-methylbutanoic acid |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-([1,1'-Biphenyl]-2-yloxy)-3-methylbutanoic acid |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-(2-(Phenylamino)phenoxy)-3-methylbutanoic acid |
Transformations of the Phenoxy Linkage
The phenoxy linkage in this compound is a robust ether bond. However, under specific and often harsh reaction conditions, it can be cleaved. The typical reagents for the cleavage of aryl ethers are strong acids, most notably hydrogen halides like hydrogen bromide (HBr) and hydrogen iodide (HI), and strong Lewis acids such as boron tribromide (BBr₃). acs.orgnih.gov
The mechanism of aryl ether cleavage by HBr involves the initial protonation of the ether oxygen, which creates a better leaving group in the form of the neutral phenol (B47542). acs.org The bromide ion then acts as a nucleophile, attacking the alkyl carbon of the ether bond. In the case of this compound, this would be the carbon at the 2-position of the butanoic acid chain. This nucleophilic attack proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alkyl group. Given the secondary nature of the carbon atom in the butanoic acid chain, an Sₙ2 mechanism is plausible, although reaction conditions could influence the pathway. The products of this reaction would be 2-bromophenol (B46759) and 2-bromo-3-methylbutanoic acid.
Boron tribromide is another powerful reagent for the cleavage of aryl ethers and is often preferred for its efficacy at lower temperatures compared to HBr. nih.gov The reaction mechanism is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. nih.gov This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the alkyl carbon, displacing the phenoxy group. Computational studies on the BBr₃-mediated demethylation of anisole (B1667542) suggest a complex mechanism that can involve more than one ether molecule per BBr₃ molecule, proceeding through charged intermediates. nih.govnih.govresearchgate.net For this compound, the reaction with BBr₃ would be expected to yield 2-bromophenol and 2-bromo-3-methylbutanoic acid after an aqueous workup. The reaction is generally highly efficient for cleaving aryl alkyl ethers. researchgate.net
The presence of the bromine atom on the aromatic ring is unlikely to interfere directly with the ether cleavage process, although it may have a minor electronic effect on the phenoxy leaving group. The carboxylic acid moiety, however, could potentially be esterified or undergo other transformations under the harsh conditions required for ether cleavage, necessitating careful control of the reaction parameters.
Table 1: Reagents and Expected Products for Phenoxy Linkage Cleavage
| Reagent | Reaction Conditions | Expected Products |
| HBr (Hydrogen Bromide) | High temperature, concentrated acid | 2-Bromophenol and 2-Bromo-3-methylbutanoic acid |
| BBr₃ (Boron Tribromide) | Lower temperature (e.g., in CH₂Cl₂) | 2-Bromophenol and 2-Bromo-3-methylbutanoic acid (after aqueous workup) |
Stereochemical Stability and Potential for Epimerization or Racemization of this compound
The carbon atom at the 2-position of the butanoic acid chain in this compound is a stereocenter. The stability of this stereocenter is a critical consideration in any chemical transformation of the molecule. Epimerization or racemization at the α-carbon of carboxylic acids and their derivatives is a known phenomenon, particularly under conditions that facilitate the formation of an enol or enolate intermediate. acs.orgru.nlmdpi.com
The α-proton (the hydrogen atom attached to the C2 carbon) is acidic due to the electron-withdrawing effect of the adjacent carboxyl group. In the presence of a base, this proton can be abstracted to form a planar enolate ion. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of enantiomers and thus racemization. mdpi.com
Under acidic conditions, tautomerization to a planar enol intermediate can also occur. While the equilibrium concentration of the enol is generally low for carboxylic acids, its formation can provide a pathway for racemization. ru.nl The rate of acid-catalyzed racemization is often dependent on the specific acid and reaction temperature. ru.nl For some amino acids, it has been noted that racemization is slowest at a pH between 1 and 3. ru.nl
In the context of reactions involving this compound, any step that involves basic conditions or prolonged heating under acidic conditions could potentially compromise the stereochemical integrity of the C2 center. For example, attempting to hydrolyze an ester derivative of this acid with a strong base could lead to significant epimerization. Similarly, harsh acidic conditions used for transformations such as ether cleavage could also pose a risk to the stereocenter.
The study of related chiral 2-phenoxypropionic acid herbicides has shown that enantiomerization can occur in soil, mediated by microbial activity. acs.orgacs.org This highlights that the stereochemical stability is not only a concern in synthetic transformations but also in biological and environmental contexts.
Table 2: Conditions Favoring Epimerization/Racemization at the α-Carbon
| Condition | Intermediate | Outcome |
| Basic (e.g., strong base) | Enolate (planar) | Racemization/Epimerization |
| Acidic (e.g., strong acid, heat) | Enol (planar) | Racemization/Epimerization |
Theoretical and Computational Chemistry Studies of 2 2 Bromophenoxy 3 Methylbutanoic Acid Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations serve as a fundamental tool for understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement to its electronic behavior. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular systems.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry to find the lowest energy conformation, known as the ground state. The process involves calculating the total energy of an initial molecular geometry and systematically searching for a new structure with a lower energy until a minimum is reached. For a molecule like 2-(2-Bromophenoxy)-3-methylbutanoic acid, this optimization is crucial for determining the precise bond lengths, bond angles, and dihedral angles that define its most stable structure.
Commonly used DFT methods pair an exchange functional with a correlation functional, such as the widely used B3LYP or PBEPBE functionals. These are combined with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Basis sets like 6-311++G(d,p) are often employed for their balance of accuracy and computational cost, providing reliable geometric predictions for organic molecules. The optimized geometry provides the foundation for all further computational analysis, including the calculation of vibrational frequencies and electronic properties.
Table 1: Illustrative Optimized Geometric Parameters for a Phenoxy Acetic Acid Derivative (Calculated via DFT) This table presents representative data for a structurally similar compound to illustrate the typical output of a DFT geometry optimization.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-Br | 1.91 Å |
| C-O (ether) | 1.38 Å | |
| C=O (carbonyl) | 1.21 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C-O-C (ether) | 118.5° |
| O=C-O (acid) | 123.0° | |
| Dihedral Angle | C-C-O-C | 178.5° |
Once the molecule's geometry is optimized, DFT can be used to predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are valuable for interpreting experimental data. These calculations determine the fundamental vibrational modes of the molecule, which can be assigned to specific motions like stretching, bending, and twisting of bonds. The potential energy distribution (PED) analysis is often used to assign these calculated frequencies to specific atomic motions within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. These theoretical values are often correlated with experimental data to confirm the proposed structure of a synthesized compound.
Table 2: Representative Calculated Vibrational Frequencies for a Substituted Phenoxyacetic Acid This table shows example data to illustrate the prediction of vibrational spectra.
| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν(O-H) | O-H stretch in carboxylic acid | 3560 |
| ν(C-H) | Aromatic C-H stretch | 3080 |
| ν(C=O) | Carbonyl stretch | 1745 |
| ν(C-O) | Ether C-O-C stretch | 1250 |
| ν(C-Br) | C-Br stretch | 670 |
The electronic properties of this compound can be deeply understood through the analysis of its Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs). The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For instance, in a carboxylic acid derivative, the oxygen atoms of the carboxyl group would be regions of negative potential (red/yellow), while the acidic hydrogen would be a region of positive potential (blue), indicating sites prone to electrophilic and nucleophilic attack, respectively.
FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity and electronic transitions. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. From the HOMO and LUMO energies, various quantum chemical parameters like electronegativity, chemical hardness, and softness can be derived.
Table 3: Illustrative Frontier Molecular Orbital (FMO) Data and Derived Parameters This table provides example data based on calculations for similar organic molecules.
| Parameter | Definition | Illustrative Value (eV) |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.85 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.20 |
| Egap | E(LUMO) - E(HOMO) | 5.65 |
| Chemical Potential (μ) | (E(HOMO) + E |
Reaction Mechanism Elucidation via Computational Pathways
The herbicidal activity of this compound, a member of the aryloxyphenoxypropionate (APP) class, is primarily due to its role as an inhibitor of the enzyme Acetyl-Coenzyme A carboxylase (ACCase). nih.gov This enzyme is critical for fatty acid biosynthesis in plants, and its inhibition leads to the cessation of lipid production, ultimately causing plant death. nih.govcolumbia.edu Computational chemistry provides powerful tools to elucidate the complex molecular interactions that define this inhibitory mechanism.
At the heart of this elucidation is the use of molecular docking and molecular dynamics (MD) simulations. pnrjournal.com Since the precise crystal structure of ACCase is not always available for every plant species, homology modeling is often the first step. researchgate.net This technique constructs a three-dimensional model of the target ACCase protein using the known amino acid sequence and a experimentally-determined structure of a related, or homologous, protein as a template. nih.gov
Once a reliable 3D model of the ACCase enzyme, specifically its carboxyl-transferase (CT) domain, is established, molecular docking simulations are performed. nih.gov These simulations predict the preferred orientation of the inhibitor, such as this compound, when it binds to the enzyme. This "docking" reveals the most likely binding pocket and the specific amino acid residues that interact with the inhibitor. pnrjournal.commdpi.com For APP herbicides, studies have shown that they bind to the CT domain at the dimer interface, blocking the active site where the natural substrate, acetyl-CoA, would normally bind. columbia.edunih.gov Key interactions often include hydrogen bonds and van der Waals forces between the herbicide molecule and residues within the active site. nih.gov
Therefore, these computational pathways—from homology modeling to docking and dynamic simulations—provide a detailed, atom-level understanding of the reaction mechanism, which in this context is the inhibition of ACCase by the herbicide. They help explain the basis of the herbicide's efficacy and the molecular foundations of resistance. nih.govresearchgate.net
In Silico Prediction of Physicochemical Descriptors for SAR/QSAR Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. wikipedia.org A crucial step in developing a robust QSAR model is the determination of molecular descriptors, which are numerical values that quantify the physicochemical, topological, and electronic properties of a molecule. researchgate.netfrontiersin.org In silico (computer-based) methods are widely used to rapidly and efficiently calculate these descriptors, avoiding the time and expense of experimental measurements. ijsmr.in For a compound like this compound, these predicted descriptors form the basis for understanding how its structural features relate to its herbicidal potency.
The development of a QSAR model involves calculating a wide range of descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to find the best correlation with their measured biological activity (e.g., herbicidal IC50 values). nih.govmdpi.com These models help identify which properties are most important for activity. frontiersin.org For instance, descriptors related to hydrophobicity (like logP), electronic properties (like dipole moment), and steric or shape factors are often critical in determining how well a herbicide can reach its target site and bind to it. researchgate.net
The ultimate goal of SAR/QSAR in this context is to guide the design of new, more effective herbicides. taylorfrancis.com By understanding which physicochemical properties contribute positively or negatively to herbicidal activity, chemists can rationally design new analogues with improved efficacy. researchgate.net
For this compound, several key physicochemical descriptors can be predicted using computational tools. These properties provide insight into its potential behavior in biological systems.
Predicted Physicochemical Properties for this compound
This table presents in silico predicted data for the specified compound. These values are calculated using computational models and are essential for building QSAR/QSPR models.
| Descriptor | Predicted Value | Significance in QSAR/QSAR Development |
| Molecular Formula | C11H13BrO3 | Defines the elemental composition. |
| Molecular Weight | 273.12 g/mol | A fundamental descriptor related to size, affecting absorption and transport. |
| XlogP | 3.5 | Predicts the octanol-water partition coefficient, a key measure of hydrophobicity which influences membrane permeability and binding. uni.lu |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, crucial for forming hydrogen bonds with the target enzyme. |
| Rotatable Bond Count | 4 | A measure of molecular flexibility, which can affect how well the molecule fits into a binding site. |
| Polar Surface Area | 46.5 Ų | Relates to a molecule's polarity and its ability to permeate biological membranes. mdpi.com |
| Predicted CCS (Ų) | 153.1 ([M+H]+) | The predicted collision cross-section provides information on the molecule's size and shape in the gas phase. uni.lu |
Data sourced from PubChem (CID 22681041). uni.lu These are computationally predicted values.
Medicinal Chemistry and Biochemical Activity of 2 2 Bromophenoxy 3 Methylbutanoic Acid Analogs
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For phenoxyacetic acid derivatives, including analogs of 2-(2-bromophenoxy)-3-methylbutanoic acid, these studies have been instrumental in optimizing compounds for various therapeutic targets.
QSAR models for phenoxyacetic and benzyloxyacetic acid derivatives have been developed to understand the structural requirements for specific biological activities. nih.gov These models often use physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and molar refraction (MR) to correlate with activity. nih.gov For instance, a positive correlation has been observed between the potency of some phenoxyacetic acids and the π values of substituents at the ortho, meta, and/or para positions of the benzene (B151609) ring. nih.gov Similarly, positive correlations with the sigma constants of para and/or meta substituents have been noted. nih.gov In contrast, negative correlations have been found with the MR values of para substituents in certain series. nih.gov Such models are valuable for predicting the activity of novel analogs and guiding the design of more potent compounds. nih.govchemicalpapers.com
The 2-bromophenoxy moiety is a critical structural feature that significantly influences the biological profile of the parent compound and its analogs. The presence and position of the bromine atom on the phenoxy ring can dramatically alter the molecule's interaction with biological targets.
Bromine, as a halogen, increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. mdpi.com Its electron-withdrawing nature and specific size also allow for unique interactions, such as halogen bonding, with receptor sites. Studies on various bromophenols have shown that the bromine moiety is often essential for their biological activities. nih.gov For example, in a series of bromophenol derivatives, the enzyme inhibitory activity was found to increase with the number of bromine atoms on the molecule, highlighting the indispensable role of bromine. nih.gov
The position of the bromine atom is also crucial. In the case of this compound, the ortho-positioning of the bromine atom creates a specific steric and electronic environment that dictates its binding orientation and affinity for its molecular targets. Altering the bromine's position to the meta or para positions, or replacing it with other substituents, would likely lead to significant changes in biological activity, a common observation in SAR studies of substituted phenoxyacetic acids. nih.govnih.gov
Table 1: Influence of Bromine Substitution on Biological Activity
| Compound Class | Observation | Implication | Reference |
| Bromophenol (BP) derivatives | Enzyme inhibition activity increases with the number of bromine atoms. | The bromine moiety is indispensable for potent enzyme inhibition. | nih.gov |
| Brominated phenols with lactamomethyl moieties | Only a dibromo-dihydroxybenzyl derivative showed antibacterial activity against Staphylococcus epidermidis. | Specific bromination patterns are key for selective antimicrobial activity. | researchgate.net |
| Natural bromophenols | Presence of multiple bromine atoms and hydroxyl groups significantly influences chemical properties and biological activity. | Bromine increases lipophilicity and modulates reactivity, often improving bioactivity compared to non-brominated phenolics. | mdpi.com |
The 3-methylbutanoic acid portion of the molecule, also known as isovaleric acid, serves as a crucial scaffold for ligand recognition and binding. This branched alkyl carboxylic acid mimics the structure of the amino acid valine, allowing it to interact with binding sites that recognize such structures.
The carbon atom to which both the phenoxy group and the carboxylic acid are attached (the alpha-carbon) is a chiral center. This means that this compound can exist as two different enantiomers (R and S forms), which are non-superimposable mirror images of each other.
It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other. This enantioselectivity can manifest in differences in binding affinity, efficacy, and metabolism.
For many 2-phenoxypropionic acid derivatives, one enantiomer is often significantly more active than the other. nih.gov For example, in a related class of compounds, herbicidal activity is often associated with a specific stereoisomer. This underscores the importance of stereochemical purity in drug development. Using a racemic mixture (a 50:50 mix of both enantiomers) can lead to lower efficacy, as half of the compound may be inactive or could even contribute to off-target effects. Therefore, the synthesis and testing of stereochemically pure enantiomers are critical for accurately determining the therapeutic potential and SAR of compounds like this compound.
Biochemical Mechanisms of Action (In Vitro Studies)
In vitro studies are essential for elucidating the specific biochemical pathways through which a compound exerts its effects. These studies involve testing the compound directly on isolated enzymes, cells, and receptors to determine its mechanism of action at a molecular level.
Analogs of this compound have been investigated for their effects on a variety of enzymes.
Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH): The BCKDH complex is a key mitochondrial enzyme system responsible for the irreversible catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. wikipedia.orgnih.gov The structure of this compound is related to the branched-chain keto acids that are substrates for this complex. Inhibition of BCKDH leads to the accumulation of BCAAs and their corresponding keto acids, a condition associated with Maple Syrup Urine Disease (MSUD). wikipedia.orgmyadlm.orgnih.gov Given its structural similarity to BCKDH substrates, it is plausible that this compound or its analogs could act as inhibitors of the BCKDH complex, thereby modulating BCAA metabolism.
Sortase A (SrtA): Sortase A is a bacterial transpeptidase found in Gram-positive bacteria, such as Staphylococcus aureus, that anchors surface proteins to the cell wall peptidoglycan. mdpi.com These surface proteins are often critical virulence factors. mdpi.com Inhibiting SrtA is considered a promising anti-infective strategy because it can disarm the bacteria without killing them, potentially reducing the pressure for developing resistance. nih.gov Small molecules, including those with aromatic scaffolds, have been identified as SrtA inhibitors. mdpi.comnih.gov The this compound scaffold could potentially be optimized to fit into the active site of SrtA and disrupt its function.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play key roles in regulating lipid and glucose metabolism. Certain phenoxyacetic acid derivatives are known to modulate PPAR activity.
Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that breaks down endocannabinoids. Its inhibition can lead to analgesic and anti-inflammatory effects. The structural features of this compound could be relevant for interaction with the FAAH active site.
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Some bromophenol compounds have shown anticholinergic activities, suggesting that brominated phenoxy acids could also be explored as potential AChE inhibitors. mdpi.com
Table 2: Potential Enzyme Targets and Rationale for Interaction
| Enzyme Target | Function | Rationale for Interaction with this compound Analogs | Reference |
| Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH) | Irreversible catabolism of branched-chain amino acids (BCAAs). | Structural similarity to natural branched-chain keto acid substrates. | wikipedia.orgmyadlm.orgnih.gov |
| Sortase A (SrtA) | Anchors virulence factors to the cell wall of Gram-positive bacteria. | Aromatic and carboxylic acid features are common in known SrtA inhibitors. | mdpi.comnih.gov |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors regulating lipid and glucose metabolism. | Phenoxyacetic acid derivatives are known PPAR modulators. | chemicalpapers.com |
| Acetylcholinesterase (AChE) | Degrades the neurotransmitter acetylcholine. | Bromophenols have demonstrated anticholinergic activities. | mdpi.com |
Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its binding affinity (often expressed as a K_i or IC_50 value). nih.govnih.gov These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. nih.govcore.ac.uk By measuring how effectively a test compound displaces the labeled ligand, its own binding affinity can be determined. nih.gov
For a compound like this compound, binding assays would be crucial to identify its primary molecular targets. For example, QSAR studies have been performed on 2,4-disubstituted phenoxyacetic acid derivatives as antagonists for the CRTh2 receptor, an important target in inflammatory diseases. chemicalpapers.com This indicates that receptors involved in inflammatory pathways could be potential targets for this compound and its analogs. The specific substitution pattern (the 2-bromo group and the 3-methylbutanoic acid side chain) would confer a unique binding profile, potentially leading to high affinity and selectivity for a particular receptor subtype.
Cellular Pathway Modulation Studies (e.g., antimicrobial activity against bacterial and fungal strains)
Analogs of this compound, particularly those within the phenoxyacetic acid and bromoalkanoic acid families, have demonstrated notable antimicrobial and antifungal properties.
Studies on para-bromophenoxyacetic acid have indicated its potential as an antimicrobial agent with activity against a range of microorganisms, including both bacteria and fungi. guidechem.com The presence of the bromo group is suggested to enhance its efficacy, leading to larger zones of inhibition against pathogens like Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma when compared to some standard drugs. guidechem.com The proposed mechanisms for such compounds often involve the disruption of cellular processes, which could include interference with cell membrane integrity, inhibition of cell wall synthesis, or disruption of protein and nucleic acid synthesis. guidechem.com
Furthermore, research into 2-bromo alkanoic acids has shown their fungitoxicity is influenced by factors such as the length of the carbon chain and the pH of the environment. chemicalbook.com In comparative studies, 2-bromo alkanoic acids have been shown to be more toxic to fungi on a molecular basis than their alkanoic and 2-alkenoic acid counterparts. chemicalbook.comnih.gov This suggests that the bromine atom at the alpha-position to the carboxylic acid, a feature present in the parent structure of the title compound before the phenoxy substitution, is a key contributor to antifungal activity.
The fungitoxic effects of substituted phenoxyacetic acid derivatives have also been a subject of investigation, indicating their potential as antifungal agents. nih.gov The antimicrobial activity of phenolic acids, a related class of compounds, has been linked to their ability to cause cell membrane damage, leading to the leakage of intracellular components like K+ ions. mdpi.com
The following table summarizes the antimicrobial activities of some compounds related to this compound.
| Compound/Compound Class | Affected Microorganisms | Observed Effect |
| para-Bromophenoxyacetic acid | Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, Trichoderma | Inhibition of growth guidechem.com |
| 2-Bromo alkanoic acids | Aspergillus niger, Trichoderma viride, Myrothecium verrucaria, Trichophyton mentagrophytes | Fungitoxic chemicalbook.comnih.gov |
| Phenoxyacetic acid derivatives | Fungi | Fungitoxic nih.gov |
| Phenolic acids | Gram-positive and Gram-negative bacteria | Cell membrane damage mdpi.com |
Target Identification and Validation in Biochemical and Cell-Based Systems
The precise molecular targets of this compound have not been explicitly identified. However, by examining related structures, potential targets can be proposed. For instance, some antimicrobial phenolic compounds are known to interfere with bacterial membrane potential and integrity. mdpi.com 4-Bromophenylacetic acid, a structurally similar compound, has been shown to cause depolarization of the transmembrane potential in plant protoplasts. chemicalbook.com This suggests a possible mechanism of action involving the disruption of cellular membranes.
Another potential area of interest is the inhibition of specific enzymes. 3-Bromophenylacetic acid has been noted for its ability to inhibit penicillin biosynthetic enzymes. lookchem.com While this is a specific observation, it points to the broader potential of brominated phenylacetic acid derivatives to act as enzyme inhibitors. The search for novel antimicrobial targets is a critical area of research, with pathways such as fatty acid biosynthesis, cell division, and signal transduction being actively explored. nih.gov It is plausible that phenoxyalkanoic acid derivatives could interact with enzymes within these essential cellular pathways.
Ligand Design Principles and Optimization Strategies for Enhanced Potency and Selectivity
The design and optimization of ligands based on the phenoxyalkanoic acid scaffold would likely focus on modifying key structural features to enhance antimicrobial potency and selectivity. Structure-activity relationship (SAR) studies on related compounds provide valuable insights.
For antimicrobial phenolic acids, the number and position of hydroxyl and methoxy (B1213986) groups on the aromatic ring have been shown to influence both antioxidant and antimicrobial properties. mdpi.com While increasing these groups can enhance antioxidant activity, it may slightly decrease antimicrobial efficacy, possibly due to steric hindrance. mdpi.com
In the context of this compound, key areas for optimization would include:
The Halogen Substitution: The position and identity of the halogen on the phenyl ring are critical. The ortho-position of the bromine in the title compound is a key feature. Exploring other halogens (e.g., chlorine, fluorine) or multiple halogen substitutions could modulate activity.
The Alkanoic Acid Chain: The nature of the alkyl group attached to the carboxylic acid is another important factor. The 3-methylbutanoic acid moiety provides a specific bulk and lipophilicity. Varying the length and branching of this chain could impact cell membrane permeability and interaction with the target site. Studies on 2-bromo alkanoic acids have already indicated that chain length is a determinant of fungitoxicity. chemicalbook.com
The Ether Linkage: The phenoxy ether linkage is a central part of the scaffold. Modifications to this linkage, or its replacement with other functional groups, could be explored to alter the molecule's conformational flexibility and binding properties.
Computational methods, such as molecular docking, could be employed to predict the binding of designed analogs to potential target proteins, such as those involved in bacterial cell wall synthesis or DNA replication. researchgate.net For example, in the design of some quinolone antibacterials, docking studies have been used to predict interactions with DNA gyrase. researchgate.net A similar approach could be applied to analogs of this compound if a likely protein target is identified.
Applications in Organic Synthesis and Chemical Biology
Utilization as a Versatile Chiral Building Block in Complex Molecule Synthesis
Chiral molecules, which are non-superimposable on their mirror images, are of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. The presence of a stereocenter at the second carbon of the butanoic acid chain in 2-(2-Bromophenoxy)-3-methylbutanoic acid makes it a potential chiral building block. orgsyn.orgresearchgate.net Chiral building blocks are small, enantiomerically pure molecules that can be incorporated into larger, more complex structures, thereby controlling the stereochemistry of the final product. nih.gov
The carboxylic acid and the carbon-bromine bond offer two distinct points for chemical modification, allowing for the stepwise construction of intricate molecular frameworks. For instance, the carboxylic acid could be converted to an amide, ester, or other functional groups, while the bromine atom could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Precursor for the Development of Novel Medicinal Agents
The phenoxyacetic acid scaffold is a common feature in a number of biologically active compounds. mdpi.commdpi.com For example, derivatives of phenoxyacetic acid have been investigated for their potential as selective COX-2 inhibitors, which are a class of anti-inflammatory drugs. mdpi.com Furthermore, related structures have been explored as potential agents for cancer therapy. scbt.com
The presence of a bromine atom on the phenyl ring of this compound could be advantageous for medicinal chemistry applications. Halogen atoms can influence a molecule's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. They can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets.
Integration into Chemical Probes for Biochemical Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound suggests its potential as a starting point for the design of such probes. The aromatic ring could be further functionalized with reporter groups, such as fluorescent tags or affinity labels, to allow for the visualization and identification of binding partners within a cell. The valine-like side chain could potentially mimic natural amino acids, allowing the molecule to interact with specific enzymes or receptors.
Potential Applications in Materials Science (e.g., Non-Linear Optical Materials from related compounds)
Organic molecules with extended π-systems and donor-acceptor groups can exhibit non-linear optical (NLO) properties, which are of interest for applications in telecommunications and optical computing. biosynth.comsigmaaldrich.com While this compound itself is not a classic NLO-active structure, related compounds containing aromatic rings have been investigated for these properties. mdpi.com The phenyl ring in this compound could be a component of a larger, more complex molecule designed to have specific NLO characteristics. The development of organic NLO materials is an active area of research, as they offer potential advantages over traditional inorganic materials, such as ease of processing and tunability of their properties. uni.luresearchgate.net
Future Research Directions and Unaddressed Challenges
Development of Innovative and Atom-Economical Synthetic Pathways for 2-(2-Bromophenoxy)-3-methylbutanoic Acid
The pursuit of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future research should prioritize the development of innovative and atom-economical pathways to this compound.
Current synthetic strategies for analogous α-aryloxy carboxylic acids often involve multi-step sequences that may generate significant waste. A promising future direction lies in the exploration of catalytic reductive carboxylation of corresponding aldehydes with CO2, a method that offers high atom economy. chemrevlett.comchemrevlett.com The development of photocatalytic systems, such as those utilizing heterostructured catalysts, could enable the synthesis under ambient conditions, further enhancing the green credentials of the process. chemrevlett.com
Table 1: Potential Atom-Economical Synthetic Approaches
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Reductive Carboxylation | Utilizes CO2 as a C1 feedstock. | High atom economy, use of a renewable carbon source. |
| One-Pot Synthesis | Combines multiple reaction steps without isolation of intermediates. | Reduced solvent usage, time, and cost; higher overall yields. nih.gov |
| Photocatalytic Synthesis | Employs light to drive the chemical reaction. | Mild reaction conditions, potential for high selectivity. chemrevlett.com |
Exploration of Undiscovered Biological Targets for its Derivatives
The structural motifs present in this compound, namely the bromophenoxy and the α-substituted carboxylic acid groups, are found in various biologically active molecules. This suggests that its derivatives could interact with a range of biological targets.
Phenoxyacetic acid derivatives have been extensively studied and are known to exhibit a wide spectrum of biological activities, including herbicidal, anti-inflammatory, and antibacterial effects. jetir.orgmdpi.com The presence of a halogen atom, such as bromine, on the aromatic ring can significantly influence the biological activity of these compounds. mdpi.comnih.govmdpi.comnih.gov For instance, halogenation has been shown to be crucial for improving the activity of certain radiotherapy sensitizers and COX-2 inhibitors. mdpi.comnih.gov
Future research should focus on synthesizing a library of derivatives of this compound and screening them against a diverse panel of biological targets. This could include enzymes like cyclooxygenases (COX), as other phenoxyacetic acid derivatives have shown inhibitory activity against COX-2. nih.gov Another potential area of exploration is the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes, as some phenoxyacetic acid derivatives have been identified as FFA1 agonists. nih.gov Furthermore, given the known genotoxic effects of some substituted phenoxyacetic acids, it would be pertinent to investigate the potential of these new derivatives as anticancer agents, while also carefully evaluating their toxicity profiles. nih.gov
Advancements in Integrated Computational-Experimental Approaches for Drug Discovery
The integration of computational and experimental methods has become a powerful tool in modern drug discovery. For this compound and its derivatives, such an approach could significantly accelerate the identification of novel biological targets and the development of potent modulators.
Computational methods can be employed to predict potential biological targets for small molecules, thereby guiding experimental screening efforts. nih.govoup.commdpi.comnih.govfrontiersin.org Techniques like molecular docking and pharmacophore modeling can be used to simulate the binding of derivatives of the target compound to the active sites of various proteins. nih.gov This can help in prioritizing which derivatives to synthesize and which biological assays to perform.
An integrated approach would involve a cycle of computational prediction, chemical synthesis, and biological evaluation. For example, computational models could predict the binding affinity of a set of virtual derivatives to a specific target. The most promising candidates would then be synthesized and tested experimentally. The experimental results would, in turn, be used to refine the computational models, leading to more accurate predictions in the next cycle. nih.gov This iterative process can lead to the rapid identification of lead compounds with improved activity and selectivity. nih.gov
Addressing Stereochemical Control and Large-Scale Enantioselective Production Challenges
The 2-position of the butanoic acid moiety in this compound is a stereocenter, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of methods for stereoselective synthesis is crucial.
A significant challenge lies in the development of catalytic asymmetric methods to produce the desired enantiomer in high yield and enantiomeric excess. rsc.org The use of chiral auxiliaries is a well-established strategy for the asymmetric synthesis of α-arylpropionic and α-aryloxy acids. researchgate.netacs.org Future research could focus on developing novel and recyclable chiral auxiliaries to improve the sustainability of this approach.
Furthermore, the transition from laboratory-scale synthesis to large-scale industrial production presents its own set of challenges. scirea.org These include the cost and availability of chiral catalysts or auxiliaries, the need for robust and scalable reaction conditions, and the development of efficient purification methods to isolate the desired enantiomer. scirea.orgnih.gov The development of continuous flow technologies for chiral synthesis could offer a solution to some of these challenges by improving efficiency and reducing waste. scirea.org
Investigation of Novel Reactivity Patterns for the Bromophenoxy and Butanoic Acid Moieties
The bromophenoxy and butanoic acid moieties in the target molecule offer opportunities for further chemical modifications, leading to a diverse range of derivatives with potentially new properties.
The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov This could be exploited to synthesize libraries of derivatives with modified electronic and steric properties, which could in turn modulate their biological activity. The reactivity of the ortho-bromophenol ether linkage itself can also be explored, for instance, through cleavage reactions under specific conditions to yield different products. learncbse.in The electrophilic bromination of phenols is a well-known reaction, and understanding the factors that control the regioselectivity of this process can be beneficial for designing synthetic routes to related compounds. nih.govyoutube.com
The carboxylic acid group of the butanoic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols. mdpi.com These transformations can be used to create prodrugs with improved pharmacokinetic properties or to introduce new functionalities for further chemical elaboration. researchgate.net Investigating novel reactions of the butanoic acid derivative part, such as intramolecular cyclizations, could lead to the formation of new heterocyclic systems with interesting biological profiles.
Q & A
Q. What are the common synthetic routes for 2-(2-Bromophenoxy)-3-methylbutanoic acid, and how can their efficiency be optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromophenol derivatives (e.g., 2-bromophenol) may react with 3-methylbutanoic acid precursors under catalytic conditions. Optimization involves adjusting reaction parameters (temperature, solvent polarity, catalyst loading) and purification techniques (column chromatography, recrystallization). Evidence from analogous compounds suggests using biocatalysts (e.g., lipases) to enhance enantioselectivity in chiral intermediates . Yield improvements (>90%) are achievable by replacing traditional solvents with greener alternatives like THF or ionic liquids .
Q. How is the purity of this compound assessed in laboratory settings?
Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) and gas chromatography (GC) for volatile impurities. Nuclear magnetic resonance (NMR, ¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight. For quantification, titration against standardized bases (e.g., NaOH) assesses acid functionality. Commercial catalogs (e.g., Kanto Reagents) specify purity thresholds (>95% by HLC/GC) and storage conditions (0–6°C for stability) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and bromophenoxy (C-Br ~560 cm⁻¹) groups.
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 4.5–5.0 ppm (ether linkage), and δ 7.2–7.8 ppm (aromatic protons).
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
Discrepancies often arise from differences in assay conditions (e.g., pH, cell lines). To address this:
- Perform dose-response curves under standardized protocols (e.g., OECD guidelines).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities to target proteins.
- Compare results with structural analogs (e.g., 2-(4-Bromophenoxy) derivatives) to isolate substituent effects. Evidence from related compounds highlights the impact of bromine position on enzyme inhibition .
Q. How does the bromophenoxy substituent position influence reactivity in nucleophilic substitution reactions?
The 2-bromophenoxy group exhibits meta-directing effects, reducing electrophilicity at the ortho/para positions. Kinetic studies (e.g., using NaI/acetone for Finkelstein reactions) show slower substitution rates compared to 3- or 4-bromophenoxy analogs. Computational modeling (DFT) reveals steric hindrance from the methylbutanoic acid chain further modulates reactivity .
Q. What methodologies are employed to study the compound’s metabolic stability in vivo?
- Radiolabeled tracing : Incorporate ¹⁴C at the methyl group to track metabolic pathways via scintillation counting.
- LC-MS/MS : Identifies phase I/II metabolites (e.g., glucuronidation products) in plasma or liver microsomes.
- Pharmacokinetic modeling : Estimates half-life (t₁/₂) and bioavailability using compartmental analysis. Studies on similar acids (e.g., phenylacetic acid derivatives) suggest hepatic clearance predominates due to carboxylic acid hydrophilicity .
Q. How can enantiomeric purity of chiral intermediates in the synthesis of this compound be ensured?
- Chiral HPLC with amylose-based columns separates enantiomers (e.g., (R)- and (S)-isomers).
- Circular dichroism (CD) : Confirms absolute configuration by comparing experimental spectra to reference data.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >99% ee in optimized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
